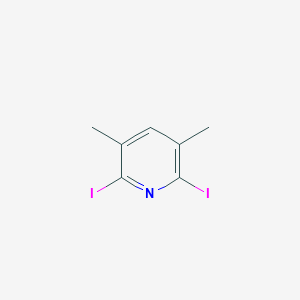

2,6-Diiodo-3,5-dimethylpyridine

Description

Significance of Pyridine (B92270) Scaffolds in Organic Synthesis and Coordination Chemistry

The pyridine ring, a six-membered heterocyclic aromatic compound containing one nitrogen atom, is a fundamental building block in organic chemistry. wikipedia.org Its structural similarity to benzene, coupled with the presence of the nitrogen atom, imparts a distinct set of chemical properties. wikipedia.org The nitrogen atom's lone pair of electrons allows pyridine to act as a Lewis base and a ligand in coordination chemistry, readily forming complexes with a wide range of metal ions. jscimedcentral.comresearchgate.net This ability to coordinate with metals is crucial for the development of catalysts, functional materials, and molecular assemblies. jscimedcentral.comnih.gov In organic synthesis, the pyridine scaffold is a common feature in many pharmaceuticals, agrochemicals, and other functional molecules. youtube.comnih.gov

The Role of Halogenation in Modulating Pyridine Reactivity and Electronic Properties

The introduction of halogen atoms (fluorine, chlorine, bromine, or iodine) onto the pyridine ring, a process known as halogenation, significantly alters its chemical reactivity and electronic properties. nih.gov Halogens are electronegative atoms that withdraw electron density from the pyridine ring, making it more electron-deficient. wikipedia.org This electronic perturbation influences the pyridine's susceptibility to both electrophilic and nucleophilic attack. wikipedia.org For instance, while pyridine itself is generally resistant to electrophilic aromatic substitution, halogenation can direct incoming electrophiles to specific positions on the ring. nih.gov Conversely, the electron-withdrawing nature of halogens can activate the pyridine ring towards nucleophilic aromatic substitution reactions, a key transformation in the synthesis of complex molecules. wikipedia.orgnih.gov Furthermore, the type of halogen and its position on the ring can be strategically chosen to fine-tune the steric and electronic environment of the molecule, offering a powerful tool for rational molecular design. nih.govresearchgate.net

Specific Context of 2,6-Dihalo-3,5-dimethylpyridines as Research Probes

Within the vast family of halogenated pyridines, 2,6-dihalo-3,5-dimethylpyridines represent a specific subclass that has proven to be of particular interest to researchers. The substitution pattern of these molecules, with halogens at the 2 and 6 positions and methyl groups at the 3 and 5 positions, creates a unique steric and electronic environment around the nitrogen atom. The title compound of this article, 2,6-Diiodo-3,5-dimethylpyridine, alongside its bromine-containing counterpart, 2,6-dibromo-3,5-dimethylpyridine (B170518), are the first structurally characterized examples of this class of compounds. nih.gov The presence of two bulky halogen atoms flanking the nitrogen can influence the coordination geometry and the stability of metal complexes. The methyl groups, in turn, provide electronic donation to the ring, partially offsetting the electron-withdrawing effect of the halogens. This subtle interplay of steric and electronic effects makes these compounds valuable probes for studying reaction mechanisms, intermolecular interactions, and the assembly of supramolecular structures. nih.gov The crystal structure of this compound reveals a non-planar, saddle-shaped pyridine ring and demonstrates face-to-face π-stacking in the solid state, forming a zigzag array. nih.gov This structural information is crucial for understanding its behavior in various chemical systems.

Interactive Data Tables

Structure

3D Structure

Properties

Molecular Formula |

C7H7I2N |

|---|---|

Molecular Weight |

358.95 g/mol |

IUPAC Name |

2,6-diiodo-3,5-dimethylpyridine |

InChI |

InChI=1S/C7H7I2N/c1-4-3-5(2)7(9)10-6(4)8/h3H,1-2H3 |

InChI Key |

NTDFKVRWRLAJKT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(N=C1I)I)C |

Origin of Product |

United States |

Advanced Structural Characterization of 2,6 Diiodo 3,5 Dimethylpyridine

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction analysis stands as the most powerful technique for the unambiguous determination of molecular and crystal structures. The study of 2,6-diiodo-3,5-dimethylpyridine using this method has yielded the first structural characterization for a 2,6-diiodo-3,5-dialkylpyridine. nih.govkcl.ac.uksoton.ac.ukiucr.org

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₇I₂N |

| Formula Weight | 358.95 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | Data not available in abstract |

| b (Å) | Data not available in abstract |

| c (Å) | Data not available in abstract |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | Data not available in abstract |

| Z | Data not available in abstract |

Elucidation of Molecular Conformation and Geometry

The molecular structure of this compound reveals a non-planar conformation that possesses crystallographically imposed C₂ (twofold) symmetry. nih.govkcl.ac.uksoton.ac.uk This symmetry dictates that the two halves of the molecule are identical and related by a 180° rotation. The most significant feature of its geometry is the steric repulsion between the large iodine atoms and the adjacent methyl groups positioned at the C3 and C5 locations. iucr.org This steric strain forces the molecule to adopt its specific, non-planar shape to minimize these unfavorable interactions.

Analysis of Pyridine (B92270) Ring Planarity and Distortions

| Bond/Angle | Value |

|---|---|

| C-I Bond Length (Å) | Typical range ~2.10 Å |

| C-N Bond Length (Å) | Typical range ~1.34 Å |

| C-C (ring) Bond Length (Å) | Typical range ~1.39 Å |

| I-C-C-C Torsion Angle (°) | Non-zero, indicating out-of-plane distortion |

Intermolecular Interactions and Crystal Packing Architectures

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular forces. In the solid state of this compound, specific interactions dictate its supramolecular assembly.

Hydrogen Bonding Networks within Crystalline Structures

Hydrogen bonds are among the strongest intermolecular forces and frequently control molecular assembly. nih.gov For a molecule to participate in conventional hydrogen bonding, it must possess a hydrogen atom bonded to a highly electronegative atom (a hydrogen bond donor) and an electronegative atom with a lone pair of electrons (a hydrogen bond acceptor). nih.govekb.eg The this compound molecule lacks strong hydrogen bond donors. The structural characterization confirms that there are no significant hydrogen bonding networks present in the crystal. nih.govkcl.ac.uksoton.ac.uk The crystal packing is therefore primarily dictated by the weaker, but collectively significant, π-stacking interactions.

Reactivity and Derivatization of 2,6 Diiodo 3,5 Dimethylpyridine

Carbon-Halogen Bond Activation Strategies

The reactivity of 2,6-diiodo-3,5-dimethylpyridine is primarily dictated by the two carbon-iodine (C-I) bonds at the 2 and 6 positions of the pyridine (B92270) ring. These bonds are susceptible to activation through several methodologies, enabling the introduction of a wide array of functional groups.

Halogen-Metal Exchange Reactions and Their Applications

Halogen-metal exchange is a powerful technique for the functionalization of aryl halides. In the case of this compound, the C-I bonds can be selectively cleaved using organolithium reagents, such as n-butyllithium or tert-butyllithium, to generate a highly reactive pyridyllithium intermediate. The rate of this exchange typically follows the trend I > Br > Cl, making the diiodo derivative particularly suitable for this transformation.

The resulting lithiated species, 2-iodo-6-lithio-3,5-dimethylpyridine, is a potent nucleophile that can react with various electrophiles to introduce new substituents at the 6-position. This strategy allows for the synthesis of monosubstituted pyridine derivatives with high regioselectivity. For example, quenching the lithiated intermediate with an aldehyde or ketone would yield the corresponding secondary or tertiary alcohol.

While specific studies on this compound are not extensively documented in the reviewed literature, the principles of halogen-metal exchange are well-established for various halopyridines. The reaction is typically carried out at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF) to prevent side reactions.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is another pathway to functionalize halopyridines. This reaction involves the attack of a nucleophile on the pyridine ring, leading to the displacement of a halide ion. The feasibility of SNAr reactions is highly dependent on the electronic properties of the pyridine ring.

For electron-rich pyridines, such as this compound, SNAr reactions are generally challenging. The presence of electron-donating methyl groups at the 3 and 5 positions further deactivates the ring towards nucleophilic attack. Typically, SNAr reactions on pyridine rings require the presence of strong electron-withdrawing groups (e.g., nitro groups) to stabilize the intermediate Meisenheimer complex. nih.gov

However, under forcing conditions, such as high temperatures and the use of strong nucleophiles like alkoxides, some degree of substitution might be achievable. In such cases, the substitution would be expected to occur at the 2- or 6-positions, which are activated by the ring nitrogen.

Cross-Coupling Reactions Utilizing this compound

Transition metal-catalyzed cross-coupling reactions represent one of the most powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations.

Palladium-Catalyzed Suzuki-Miyaura Coupling for Aryl-Substituted Pyridines

The Suzuki-Miyaura coupling reaction, which involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base, is a widely used method for the synthesis of biaryls. libretexts.org this compound can be effectively coupled with various arylboronic acids to yield 2-aryl-6-iodo-3,5-dimethylpyridines or 2,6-diaryl-3,5-dimethylpyridines, depending on the reaction stoichiometry.

The higher reactivity of the C-I bond compared to C-Br or C-Cl bonds allows for selective mono- or diarylation. A study on the related compound, 3,4,5-tribromo-2,6-dimethylpyridine, demonstrated that regioselective Suzuki-Miyaura cross-coupling is achievable, suggesting that similar selectivity could be obtained with the diiodo analogue. beilstein-journals.orgnih.govresearchgate.net The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivities.

Table 1: Analogous Suzuki-Miyaura Coupling Reactions of Dihalopyridines

| Dihalopyridine Substrate | Boronic Acid | Catalyst System | Base | Solvent | Product | Yield (%) | Reference |

| 2,6-Dibromopyridine (B144722) | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 2-Phenyl-6-bromopyridine | 75 | researchgate.net (analogous) |

| 3,4,5-Tribromo-2,6-dimethylpyridine | 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | Mono- and diarylated products | - | beilstein-journals.orgnih.govresearchgate.net (analogous) |

Note: The data presented is for analogous compounds as specific data for this compound was not available in the reviewed literature.

Other Transition Metal-Catalyzed Coupling Reactions (e.g., Sonogashira, Heck)

Beyond the Suzuki-Miyaura coupling, this compound can participate in other important cross-coupling reactions.

The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction would enable the synthesis of 2-alkynyl-6-iodo-3,5-dimethylpyridines and 2,6-dialkynyl-3,5-dimethylpyridines. The mild reaction conditions of the Sonogashira coupling make it a valuable tool for the introduction of alkyne functionalities. wikipedia.orgorganic-chemistry.org

The Heck reaction involves the coupling of an alkene with an aryl or vinyl halide, catalyzed by a palladium complex. sctunisie.org This reaction would provide a route to 2-alkenyl-6-iodo-3,5-dimethylpyridines and 2,6-dialkenyl-3,5-dimethylpyridines. The regioselectivity of the Heck reaction can often be controlled by the choice of reaction conditions.

Table 2: Analogous Sonogashira and Heck Coupling Reactions of Dihalopyridines

| Reaction Type | Dihalopyridine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Product | Yield (%) | Reference |

| Sonogashira | 3,5-Dibromo-2,6-dichloropyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | Mono- and di-alkynylated products | Good | rsc.org (analogous) |

| Heck | 2,6-Diaryl-3,5-dibromo-4-pyrones | Methyl acrylate | PdCl₂/DBBIB | Et₃N | - | Mono- and di-vinylated products | - | researchgate.net (analogous) |

| Sonogashira | Iodobenzene | Phenylacetylene | Au(111) surface | - | Vacuum | Diphenylacetylene | - | worktribe.com (analogous) |

Note: The data presented is for analogous compounds as specific data for this compound was not available in the reviewed literature. DBBIB = N,N´-dibutylbenzimidazolium bromide.

Regioselectivity and Chemoselectivity in Cross-Coupling Processes

In cross-coupling reactions of dihalogenated pyridines like this compound, regioselectivity and chemoselectivity are key considerations.

Regioselectivity refers to the preferential reaction at a particular position when multiple reactive sites are present. For this compound, the two iodo-substituted positions (C2 and C6) are electronically similar due to the symmetrical nature of the molecule. However, in unsymmetrically substituted dihalopyridines, the position of substitution is influenced by both electronic and steric factors. Generally, cross-coupling reactions on pyridines tend to occur preferentially at the positions alpha to the nitrogen atom (C2 and C6) due to the electronic activation provided by the heteroatom. nih.govnih.gov

Chemoselectivity becomes important when a molecule contains different halogen atoms. The reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the order C-I > C-Br > C-Cl > C-F. whiterose.ac.ukacs.org This predictable reactivity allows for selective functionalization of polyhalogenated substrates. For a hypothetical 2-bromo-6-iodo-3,5-dimethylpyridine, a cross-coupling reaction could be directed to selectively react at the more reactive C-I bond, leaving the C-Br bond intact for subsequent transformations. This stepwise functionalization is a powerful strategy for the synthesis of complex, unsymmetrically substituted pyridines. The choice of catalyst and ligands can also play a crucial role in controlling both regioselectivity and chemoselectivity. nih.govnih.govwhiterose.ac.ukacs.orgresearchgate.net

Formation of Functionalized Pyridine Derivatives

The presence of two iodine atoms in this compound offers a versatile platform for further functionalization, enabling the synthesis of a wide array of more complex pyridine derivatives. The reactivity of the carbon-iodine bonds allows for both the introduction of other halogen atoms and the formation of new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions.

Synthesis of Polyhalopyridines (e.g., 4-Bromo-3,5-diiodo-2,6-dimethylpyridine)

For instance, the bromination of related pyridine derivatives has been successfully achieved using N-bromosuccinimide (NBS) as the brominating agent in an inert solvent. This method is known for its selectivity and mild reaction conditions. The reaction would likely proceed by the electrophilic attack of a bromine cation equivalent at the electron-rich 4-position of the pyridine ring, which is activated by the two methyl groups at the 3- and 5-positions.

A plausible synthetic approach for the preparation of 4-Bromo-3,5-diiodo-2,6-dimethylpyridine is outlined in the following table:

Table 1: Plausible Reaction Conditions for the Synthesis of 4-Bromo-3,5-diiodo-2,6-dimethylpyridine

| Step | Reagents and Conditions | Purpose | Anticipated Outcome |

| Bromination | This compound, N-Bromosuccinimide (NBS), Inert solvent (e.g., CCl₄ or CH₂Cl₂), Radical initiator (e.g., AIBN or benzoyl peroxide), Heat or UV irradiation | Introduction of a bromine atom at the 4-position of the pyridine ring. | Formation of 4-Bromo-3,5-diiodo-2,6-dimethylpyridine. |

It is important to note that the reaction conditions, such as temperature and reaction time, would need to be carefully optimized to achieve a high yield and selectivity, minimizing the formation of potential side products.

Introduction of Other Functional Groups at Halogenated Positions

The iodine substituents at the 2- and 6-positions of this compound are excellent leaving groups in a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of functional groups, including aryl, alkynyl, and amino moieties. The general reactivity of carbon-iodine bonds is higher than that of carbon-bromine or carbon-chlorine bonds, often allowing for selective reactions under milder conditions.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide. researchgate.net In the case of this compound, reaction with various arylboronic acids in the presence of a palladium catalyst and a base would be expected to yield 2,6-diaryl-3,5-dimethylpyridines. Studies on similar polysubstituted lutidines, such as 3,4,5-tribromo-2,6-dimethylpyridine, have demonstrated the feasibility of regioselective Suzuki–Miyaura reactions, suggesting that sequential and controlled functionalization could be possible. researchgate.netchemspider.com

Sonogashira Coupling:

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. nih.govwikipedia.org This reaction could be employed to introduce alkynyl groups at the 2- and/or 6-positions of this compound, leading to the synthesis of substituted alkynylpyridines. The reaction is generally carried out under mild conditions with a base, such as an amine, which also can act as the solvent. nih.gov

Negishi Coupling:

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex, to form a new carbon-carbon bond. wikipedia.org This method is known for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org this compound could be coupled with various organozinc reagents to introduce alkyl, aryl, or vinyl substituents at the iodinated positions.

Buchwald-Hartwig Amination:

For the formation of carbon-nitrogen bonds, the Buchwald-Hartwig amination is a key transformation. nih.gov This palladium-catalyzed reaction couples an amine with an aryl halide. nih.gov Applying this reaction to this compound would allow for the introduction of primary or secondary amines at the 2- and 6-positions, providing access to a range of aminopyridine derivatives. The reaction typically requires a palladium catalyst with a specialized phosphine (B1218219) ligand and a base. nih.gov

The following table summarizes the potential functionalization of this compound via these cross-coupling reactions:

Table 2: Potential Cross-Coupling Reactions for the Functionalization of this compound

| Reaction | Coupling Partner | Catalyst System (Typical) | Functional Group Introduced |

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₂CO₃) | Aryl group |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst (e.g., CuI), Amine base | Alkynyl group |

| Negishi Coupling | Organozinc reagent | Pd or Ni catalyst (e.g., Pd(PPh₃)₄) | Alkyl, Aryl, or Vinyl group |

| Buchwald-Hartwig Amination | Primary or secondary amine | Pd catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., BINAP), Base (e.g., NaOtBu) | Amino group |

These reactions highlight the synthetic utility of this compound as a building block for constructing more complex and functionally diverse pyridine-based molecules.

Coordination Chemistry and Ligand Design Incorporating 2,6 Diiodo 3,5 Dimethylpyridine Scaffolds

Pincer Ligand Synthesis from Dihalo-3,5-dimethylpyridines

The synthesis of pincer ligands from 2,6-dihalo-3,5-dimethylpyridines serves as a gateway to a diverse range of coordination compounds. The halogen atoms at the 2- and 6-positions are amenable to substitution, allowing for the introduction of various donor groups.

N-Heterocyclic Carbene (NHC) Pincer Ligand Architectures

N-heterocyclic carbenes (NHCs) have emerged as a prominent class of ligands in organometallic chemistry due to their strong σ-donating properties and their ability to form robust metal-carbon bonds. The incorporation of NHC moieties into a pyridine-based pincer framework has led to the development of highly effective and versatile ligands. rsc.orgresearchgate.net

The synthesis of pyridine-bis(NHC) pincer ligands often commences with the reaction of 2,6-dihalopyridine with an appropriate N-substituted imidazole. This is followed by quaternization and subsequent deprotonation to generate the free carbene, which can then be coordinated to a metal center. A noteworthy development in this area is the use of microwave-assisted, metal-free methods for the synthesis of pyridine-functionalized N-heterocyclic ligand precursors, which offers a more sustainable and efficient alternative to traditional cross-coupling reactions. researchgate.net

For instance, mixed-donor ligands of the type R2P-NCNHC, where -N is a substituted 2-picoline and CNHC is an N-heterocyclic carbene, have been synthesized. researchgate.net The deprotonation of the precursor dication leads to the formation of these versatile ligands. researchgate.net Further deprotonation at the α-picolinyl-CH2 position can result in a dearomatized picoline backbone, as observed in the dimeric potassium complex [KL-HR(ether)]2. researchgate.net

Design Principles for Chelating NHC Ligands with Pyridine (B92270) Backbones

The design of chelating NHC ligands with pyridine backbones is guided by several key principles aimed at tuning the properties of the resulting metal complexes. The nature of the substituents on the NHC rings and the pyridine backbone can significantly influence the steric and electronic environment around the metal center. rsc.orgresearchgate.net

The modular nature of the synthesis allows for systematic variation of the N-substituents on the NHC rings, which can range from small alkyl groups to bulky aryl groups. nih.gov This variation impacts the steric bulk of the ligand, which in turn affects the coordination geometry and reactivity of the metal complex. For example, computational studies have shown that the size of the N-substituent in CNC pincer ligands with tetrahydropyrimidine (B8763341) wingtips influences the coordination geometry and the singlet-triplet energy difference in nickel complexes. nih.gov

Furthermore, the electronic properties of the ligand can be modified by introducing electron-donating or electron-withdrawing groups on the pyridine backbone. This can alter the electron density at the metal center and influence its catalytic activity. The flexibility of the pyridine backbone also allows for the formation of complexes with different coordination numbers and geometries. wikipedia.org

Metal Complex Formation with 2,6-Diiodo-3,5-dimethylpyridine-Derived Ligands

The pincer ligands derived from this compound readily form stable complexes with a variety of transition metals. The tridentate coordination of the ligand to the metal center results in the formation of two five-membered chelate rings, which contributes to the high stability of these complexes.

Synthesis and Characterization of Transition Metal Complexes (e.g., Fe, Ni, Co, Ag, Cu, Pd, Zn, Ir)

A wide range of transition metal complexes have been synthesized using pyridine-based pincer ligands. The synthesis typically involves the reaction of the ligand or its precursor with a suitable metal salt.

For example, nickel(II) complexes with pyridine dicarbene pincer ligands have been prepared from the in situ generated ligand and [NiIIBr2(PPh3)2]. nih.gov Similarly, copper(I) complexes with pincer NHC ligands have been synthesized using copper precursors and bis(imidazolium) salts. nih.gov Palladium(II) pincer complexes can be obtained through the metallation of the corresponding pincer ligand with [Pd(COD)Cl2]. Iridium(I) and ruthenium(II) complexes have also been prepared, showcasing the versatility of these ligands. researchgate.net

The characterization of these complexes is typically carried out using a combination of spectroscopic techniques, including NMR spectroscopy, and single-crystal X-ray diffraction. nih.govunimi.it

Coordination Geometries and Electronic Structures of Metal Centers

The coordination geometry of the metal center in these pincer complexes is predominantly square planar or a distorted version thereof. nih.govacs.org However, other geometries, such as square pyramidal and octahedral, are also observed depending on the metal, its oxidation state, and the nature of the other ligands present. nih.govacs.org

In square planar d8 metal complexes, such as those of Ni(II) and Pd(II), the pincer ligand occupies three coordination sites, with the fourth site being occupied by a halide or another monodentate ligand. acs.orgfigshare.com The Ni(II) center in [NiIIBr(CNC)]Br, where CNC is a pyridine dicarbene ligand with tetrahydropyrimidine wingtips, exhibits a tetrahedrally distorted square planar geometry. nih.gov

In five-coordinate complexes, the geometry is often square pyramidal. For instance, a nickel nitrosyl pincer complex adopts a slightly distorted square pyramidal coordination geometry with the nitrosyl ligand in the apical position. acs.org Six-coordinate octahedral geometries are common for metals like Cr(III) and Ru(II). researchgate.netnih.gov The Cr(III) center in [CrIIIBr3(CNC)] is octahedral. nih.gov

The electronic structure of the metal center is significantly influenced by the strong σ-donating NHC groups and the π-accepting pyridine ring. This interplay of electronic effects can be fine-tuned by modifying the ligand structure.

Ligand Field Effects and Spectroscopic Signatures (e.g., Mößbauer spectroscopy)

The electronic environment created by the pincer ligand around the metal center gives rise to distinct spectroscopic signatures. These signatures provide valuable insights into the bonding and electronic structure of the complexes.

Mössbauer spectroscopy is a particularly useful technique for studying iron complexes. The isomer shift (δ) and quadrupole splitting (ΔEQ) parameters obtained from Mössbauer spectra provide information about the oxidation state, spin state, and symmetry of the iron center. For example, a high-spin iron(II) complex with a biomimetic SCS pincer ligand, featuring a central NHC and two thioether donors, exhibits an isomer shift of δ = 1.10 mm/s and a quadrupole splitting of |ΔEQ| = 3.74 mm/s, which is characteristic of an octahedral high-spin iron(II) species with low symmetry. nih.gov The bonding properties of ligands in iron(II) carbonyl complexes have been extensively studied using Mössbauer spectroscopy, allowing for the determination of partial quadrupole splittings and center shifts for various common ligands. rsc.org

The following table summarizes key data for selected metal complexes with pyridine-based pincer ligands:

| Complex | Metal | Coordination Geometry | Key Spectroscopic Data | Reference |

| [Ni(iPrPCNX)Cl] (X = NMe, CH2) | Ni(II) | Slightly distorted square planar | Low-spin d8 species confirmed by NMR | acs.org |

| [NiIIBr(CNC)]Br | Ni(II) | Tetrahedrally distorted square planar (τ4≅0.30) | Singlet ground state | nih.gov |

| [CrIIIBr3(CNC)] | Cr(III) | Octahedral | --- | nih.gov |

| Cu2(IMeCNC)22 | Cu(I) | Binuclear with weak Cu-pyridine interactions | --- | nih.gov |

| [PdCl{C6H3-2-(CH2PPh2)-6-(CH(CH3)PPh2)}] | Pd(II) | --- | --- | researchgate.net |

| [Fe(SMeCSMe)(OTf)2(THF)] | Fe(II) | Octahedral (high-spin) | Mössbauer: δ = 1.10 mm/s, ∣ΔEQ∣ = 3.74 mm/s | nih.gov |

Reactivity and Catalytic Applications of Metal Complexes

The unique steric and electronic profile of this compound makes its metal complexes intriguing candidates for a range of catalytic transformations. The bulky iodine substituents can create a well-defined coordination pocket, potentially leading to high selectivity in catalytic reactions. Furthermore, the electronic properties of the ligand can be fine-tuned to modulate the reactivity of the metal center, influencing key steps in a catalytic cycle.

Catalytic Hydrogenation and Hydrogen Isotope Exchange Reactions

While specific studies detailing the use of this compound complexes in catalytic hydrogenation and hydrogen isotope exchange (HIE) are not extensively documented in publicly available literature, the general principles of iridium-catalyzed hydrogenations of pyridines and related heterocycles provide a framework for understanding their potential. Iridium complexes are well-established catalysts for the hydrogenation of a variety of substrates, including challenging arenes. acs.orgnih.gov The efficiency and selectivity of these reactions are highly dependent on the ligand environment. For instance, iridium complexes with chiral phosphine (B1218219) ligands have demonstrated high enantioselectivity in the hydrogenation of substituted quinolines. acs.org

In the context of HIE, iridium catalysts have shown remarkable activity for the selective incorporation of deuterium (B1214612) and tritium (B154650) into organic molecules. nih.govnsf.govnih.govnih.gov These reactions are of significant interest for isotopic labeling in pharmaceutical research. The directing-group ability of substituents on the substrate is a key factor in achieving high selectivity. Pyridine moieties themselves can act as directing groups, facilitating ortho-deuteration. nsf.gov

It is plausible that an iridium complex bearing the this compound ligand could exhibit interesting properties in these reactions. The steric bulk of the iodo groups might influence the binding of the substrate and the approach of hydrogen, potentially leading to unique selectivity profiles. The electronic nature of the ligand would also play a crucial role in the oxidative addition and reductive elimination steps of the catalytic cycle. However, without direct experimental data, these remain informed hypotheses.

Carbon-Hydrogen Activation Processes

The functionalization of otherwise inert C-H bonds is a major goal in synthetic chemistry, and transition metal catalysis has emerged as a powerful tool in this endeavor. Rhodium complexes, in particular, have been extensively studied for their ability to catalyze a variety of C-H activation reactions. The ligand environment around the rhodium center is critical for both the reactivity and selectivity of these transformations.

While there is a lack of specific reports on C-H activation using rhodium complexes of this compound, studies on related systems with substituted pyridine ligands offer valuable insights. For example, rhodium complexes with PNP pincer ligands have been shown to catalyze the direct arylation of arenes via C-H activation. The electronic properties of the pyridine ring and its substituents can influence the ease of C-H bond cleavage and subsequent bond formation.

The this compound ligand could potentially support rhodium complexes capable of C-H activation. The steric hindrance provided by the iodine atoms might enforce a specific coordination geometry that favors the approach of a substrate's C-H bond to the metal center. Furthermore, the electronic push-pull effect of the methyl and iodo substituents could modulate the electrophilicity or nucleophilicity of the rhodium center, thereby influencing its reactivity towards C-H bonds.

Role of Steric and Electronic Factors in Catalytic Performance

The catalytic performance of a metal complex is intricately linked to the steric and electronic properties of its ligands. In the case of this compound, these factors are particularly pronounced.

Steric Factors: The iodine atoms at the 2 and 6 positions are significantly larger than hydrogen or even methyl groups. This substantial steric bulk can:

Create a defined catalytic pocket: This can lead to shape-selective catalysis, where only substrates of a certain size and shape can access the active site.

Promote reductive elimination: By increasing steric crowding around the metal center, bulky ligands can facilitate the final bond-forming step in many catalytic cycles.

Stabilize low-coordinate species: The steric hindrance can prevent the coordination of additional ligands or solvent molecules, potentially stabilizing highly reactive, low-coordinate intermediates.

Electronic Factors: The electronic nature of the this compound ligand is a balance between the electron-donating methyl groups and the electron-withdrawing iodo groups.

Inductive Effects: The electronegative iodine atoms withdraw electron density from the pyridine ring through the sigma framework.

Mesomeric Effects: The methyl groups donate electron density to the ring via hyperconjugation.

The interplay of these steric and electronic factors is complex and can lead to non-obvious effects on catalytic activity and selectivity. For instance, while electron-withdrawing groups on a pyridine ligand are generally expected to make the metal center more electrophilic and potentially more reactive in certain oxidative additions, the steric bulk of the iodo groups might counteract this by hindering substrate approach.

To illustrate the potential impact of these factors, consider the following hypothetical data for a generic catalytic reaction:

Hypothetical Catalytic Performance Data

| Ligand | Steric Parameter (e.g., Cone Angle) | Electronic Parameter (e.g., Hammett Constant) | Turnover Number (TON) | Selectivity (%) |

|---|---|---|---|---|

| Pyridine | Low | Neutral | 100 | 50 |

| 3,5-Dimethylpyridine | Medium | Electron-donating | 150 | 60 |

| 2,6-Diiodopyridine | High | Electron-withdrawing | 50 | 80 |

| This compound | Very High | Mixed | (Data Not Available) | (Data Not Available) |

Computational and Theoretical Investigations of 2,6 Diiodo 3,5 Dimethylpyridine and Its Derivatives

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory has become a cornerstone of computational chemistry for studying the molecular properties of organic compounds. By approximating the complex many-electron problem to one based on the electron density, DFT provides a balance between computational cost and accuracy. Functionals such as B3LYP and ωB97X-D, combined with appropriate basis sets, are frequently employed to model systems containing heavy halogens like iodine.

Geometric optimization is a fundamental computational step where the algorithm seeks the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. For 2,6-diiodo-3,5-dimethylpyridine, this process is crucial for understanding its three-dimensional shape and the influence of its bulky iodine and methyl substituents.

Experimental crystallographic studies have shown that this compound is non-planar. nih.gov The pyridine (B92270) ring is slightly deformed into a saddle shape, a conformation that arises from the steric strain imposed by the large iodine atoms and adjacent methyl groups. nih.gov DFT calculations can replicate this geometry with high fidelity. A typical geometric optimization would start with an idealized structure and iteratively adjust bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is located. Frequency calculations are then performed to confirm that this structure is a true minimum (i.e., has no imaginary frequencies).

Conformational analysis would further explore the potential energy surface to identify other possible stable conformers, although for a relatively rigid structure like this, significant variations from the saddle-shaped conformation are unlikely. The optimized geometry provides the foundation for all other computational property predictions.

| Parameter | Description | Experimental Value (from Crystallography) | Hypothetical Calculated Value (e.g., B3LYP/6-311G(d,p)) |

|---|---|---|---|

| C-I Bond Length | Distance between a carbon atom of the pyridine ring and an iodine atom. | ~2.10 Å | ~2.12 Å |

| C-N Bond Length | Distance between a carbon and the nitrogen atom in the pyridine ring. | ~1.34 Å | ~1.35 Å |

| C-C-I Bond Angle | Angle formed by adjacent carbon atoms and the iodine substituent. | ~117° | ~116.5° |

| Pyridine Ring Puckering | Describes the deviation from planarity. | Slight saddle deformation. nih.gov | Slight saddle deformation confirmed. |

The electronic properties of a molecule are governed by the distribution of its electrons, which can be analyzed using DFT. Frontier Molecular Orbital (FMO) theory is particularly important, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. niscpr.res.in

For this compound, the HOMO is expected to be localized primarily on the iodine atoms and the π-system of the pyridine ring, reflecting the electron-donating character of the halogens' lone pairs and the aromatic system. The LUMO is likely to be a π* anti-bonding orbital distributed over the pyridine ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. niscpr.res.in A small gap suggests high chemical reactivity and polarizability, while a large gap indicates high kinetic stability. niscpr.res.in From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

| Descriptor | Formula | Hypothetical Value | Significance |

|---|---|---|---|

| E(HOMO) | - | -6.5 eV | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| E(LUMO) | - | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| HOMO-LUMO Gap (ΔE) | E(LUMO) - E(HOMO) | 5.3 eV | Indicates chemical reactivity and kinetic stability. niscpr.res.in |

| Chemical Potential (μ) | (E(HOMO) + E(LUMO)) / 2 | -3.85 eV | Measures the escaping tendency of an electron from an equilibrium system. |

| Chemical Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | 2.65 eV | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | μ² / (2η) | 2.79 eV | Quantifies the electrophilic character of a molecule. |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can aid in the interpretation of experimental spectra or even predict the spectrum of a yet-to-be-synthesized molecule.

DFT calculations can provide reliable predictions of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman). NMR chemical shifts are calculated by determining the magnetic shielding tensor for each nucleus in the optimized molecular geometry. These calculated shielding values are then referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to yield the chemical shifts (δ).

Similarly, vibrational frequencies are obtained from the second derivatives of the energy with respect to atomic displacements. These calculations produce a list of vibrational modes and their corresponding frequencies and intensities, which can be directly compared to an experimental IR or Raman spectrum. For this compound, key vibrational modes would include C-I stretching, C-N stretching, aromatic C-H bending, and methyl group vibrations.

| Spectrum | Position | Hypothetical Calculated Value | Assignment |

|---|---|---|---|

| ¹H NMR | C4-H | δ 7.8 ppm | Aromatic proton on the pyridine ring. |

| ¹H NMR | CH₃ | δ 2.5 ppm | Methyl group protons. |

| ¹³C NMR | C2/C6 | δ 105 ppm | Iodine-bearing carbons. |

| ¹³C NMR | C3/C5 | δ 145 ppm | Methyl-bearing carbons. |

| ¹³C NMR | C4 | δ 150 ppm | Para-carbon to Nitrogen. |

| IR Frequency | - | ~1550 cm⁻¹ | Aromatic C=C/C=N stretching. |

| IR Frequency | - | ~550 cm⁻¹ | C-I stretching mode. |

The accuracy of any computational prediction is contingent on the chosen theoretical model (functional and basis set). Validation is the process of comparing calculated results with reliable experimental data to assess the model's performance. For halogenated pyridines, especially those with heavy atoms like iodine, this step is critical.

Standard functionals like B3LYP may require corrections for dispersion forces, which are important in these systems. More modern functionals, such as the M06 suite or those with empirical dispersion corrections (e.g., B97-D3), often provide more accurate results for non-covalent interactions and geometries. nih.gov Furthermore, for heavy elements like iodine, basis sets that include effective core potentials (ECPs), such as LANL2DZ, are necessary to account for relativistic effects and reduce computational expense.

A robust validation study would involve calculating properties for a series of known halogenated pyridines and comparing the results to their experimental values. The model that provides the best correlation between theoretical and experimental data would then be chosen for predictive studies on new or uncharacterized molecules like this compound. The agreement between calculated and experimental data serves to validate the computational model. bhu.ac.inurfu.ru

Mechanistic Studies of Chemical Reactions via Computational Modeling

Beyond static molecular properties, DFT is an invaluable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface that connects reactants to products, chemists can identify transition states, intermediates, and the associated activation energies.

For a molecule like this compound, computational modeling could be used to study a variety of reactions, such as nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki or Sonogashira coupling) at the C-I positions. The process involves:

Optimizing the geometries of the reactants, products, and any proposed intermediates.

Locating the transition state (TS) structure for each step of the reaction. The TS is a first-order saddle point on the potential energy surface and is confirmed by having exactly one imaginary vibrational frequency.

Calculating the activation energy (Ea) , which is the energy difference between the transition state and the reactants.

Performing Intrinsic Reaction Coordinate (IRC) calculations to confirm that the located transition state correctly connects the desired reactants and products.

These studies can reveal why a particular regio- or stereoisomer is formed, explain experimental observations, and guide the design of new synthetic routes by predicting how changes to the substrate or reagents will affect the reaction outcome. For instance, computational studies on the halogenation of pyridines have been used to model the mechanism of carbon-halogen bond formation and explain regioselectivity.

Elucidation of Reaction Pathways and Transition States

No specific studies detailing the elucidation of reaction pathways or the characterization of transition states for reactions involving this compound were identified. Computational chemistry is a powerful tool for mapping the intricate steps of chemical reactions, including the identification of key intermediates and the high-energy transition states that connect them. Such studies would be invaluable for understanding the mechanisms of, for example, nucleophilic aromatic substitution or cross-coupling reactions involving this diiodinated pyridine derivative. However, at present, this area of research remains unexplored for this particular compound.

Energy Profiles and Kinetic Parameters for Key Transformations

Similarly, a thorough search did not yield any publications containing data on the energy profiles or kinetic parameters for key transformations of this compound. The determination of activation energies, reaction enthalpies, and rate constants through computational methods provides crucial insights into the feasibility and speed of chemical reactions. This information is fundamental for optimizing reaction conditions and predicting product distributions. The lack of such data for this compound highlights a gap in the current body of scientific knowledge.

While computational studies on related pyridine derivatives and general reaction mechanisms like the Suzuki-Miyaura coupling and nucleophilic substitutions are available, the specific application of these theoretical approaches to this compound has not been reported. The electronic and steric effects of the two iodine atoms and two methyl groups on the pyridine ring would significantly influence its reactivity, making direct extrapolation from other systems unreliable.

The primary information available for this compound is its structural characterization through X-ray crystallography. nih.gov These studies reveal that the molecule is non-planar, with the pyridine ring adopting a slight saddle shape. nih.gov While this structural data is foundational, it does not provide the dynamic and energetic information that computational studies on reaction pathways would offer.

Applications in Materials Science and Advanced Organic Synthesis

Utilization in the Creation of Advanced Materials

The development of novel materials with tailored properties is a cornerstone of modern technology. 2,6-Diiodo-3,5-dimethylpyridine serves as a critical starting material in this endeavor, particularly in the synthesis of specialized polymers and fluorescent materials.

The incorporation of pyridine-based moieties into polymer chains can impart a range of desirable properties, including thermal stability, specific conductivity, and unique photophysical characteristics. While direct studies on polymers synthesized from this compound are not extensively documented, the reactivity of similar dihalogenated pyridines in polymerization reactions provides a strong indication of its potential.

For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are widely employed to synthesize conjugated polymers. mdpi.com In this context, this compound can be reacted with a variety of di-boronic acid comonomers to produce a range of polymers with alternating pyridine (B92270) and aryl or heteroaryl units. The properties of these polymers can be fine-tuned by the choice of the comonomer, leading to materials with applications in areas such as organic electronics and high-performance coatings.

Table 1: Potential Polymer Properties from this compound

| Property | Potential Enhancement from Pyridine Unit |

| Thermal Stability | The rigid, aromatic nature of the pyridine ring can increase the overall thermal stability of the polymer backbone. |

| Conductivity | Incorporation into conjugated polymer chains can facilitate charge transport, leading to semiconducting materials. |

| Adhesion | The nitrogen atom in the pyridine ring can improve adhesion to various substrates through hydrogen bonding or coordination. |

| Chemical Resistance | The stable aromatic structure can enhance the resistance of the polymer to chemical degradation. |

Pyridine-containing compounds are known to be key components in the development of fluorescent materials and organic light-emitting diodes (OLEDs). The pyridine ring can act as an electron-deficient core, which, when combined with electron-donating groups, can lead to molecules with strong intramolecular charge transfer (ICT) character and high fluorescence quantum yields.

The synthesis of such materials often involves the functionalization of a pyridine core through cross-coupling reactions. This compound is an ideal starting point for such syntheses. For example, Sonogashira coupling with terminal alkynes can introduce conjugated side arms, extending the π-system and tuning the photophysical properties of the resulting molecule. wikipedia.orglibretexts.org This approach can lead to the creation of novel fluorophores with applications in bio-imaging, sensing, and as emitters in OLEDs.

A Chinese patent describes the preparation of fluorescent materials using a pyridine derivative, highlighting the importance of this class of compounds in the field. libretexts.org Furthermore, research on luminescent platinum(II) foldamers incorporating pyridine-based ligands demonstrates the potential for creating sophisticated, light-emitting supramolecular structures. nih.gov

Intermediates in the Synthesis of Complex Organic Molecules

The ability to selectively introduce different substituents at the 2 and 6 positions of the pyridine ring makes this compound a valuable intermediate in the synthesis of complex organic molecules, particularly those containing heterocyclic structures.

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and natural products. nih.gov The synthesis of these complex molecules often relies on the use of pre-functionalized building blocks that can be elaborated in a controlled manner. This compound serves as an excellent scaffold for the construction of more complex heterocyclic systems.

The differential reactivity of the iodo groups, or the ability to perform sequential cross-coupling reactions, allows for the stepwise introduction of different functionalities. For example, a first Suzuki or Sonogashira coupling can be performed at one of the iodo positions, followed by a different coupling reaction at the second position. This strategy provides access to a wide range of unsymmetrically substituted pyridine derivatives, which can then be further cyclized to form more complex polycyclic heterocyclic systems. nih.govresearchgate.net

The pyridine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a common motif in biologically active compounds. The ability to create diverse libraries of pyridine-based compounds is therefore of great interest for drug discovery.

This compound provides a versatile platform for the design and synthesis of novel chemical entities. Through various cross-coupling reactions, a wide array of substituents can be introduced at the 2 and 6 positions, allowing for the systematic exploration of the chemical space around the pyridine core. This approach can lead to the discovery of new molecules with potential therapeutic applications.

Table 2: Key Reactions for Functionalizing this compound

| Reaction | Reagent | Product Type |

| Suzuki Coupling | Boronic acids/esters | Biaryl or heteroaryl pyridines |

| Sonogashira Coupling | Terminal alkynes | Alkynyl-substituted pyridines |

| Heck Coupling | Alkenes | Alkenyl-substituted pyridines |

| Buchwald-Hartwig Amination | Amines | Amino-substituted pyridines |

| Stille Coupling | Organostannanes | Various substituted pyridines |

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Efficient Synthetic Routes

The current synthesis of polysubstituted pyridines, including 2,6-diiodo-3,5-dimethylpyridine, often relies on methods that can be improved in terms of environmental impact and efficiency. tandfonline.comrsc.org Future research will prioritize the development of greener and more atom-economical synthetic strategies.

A significant area of focus is the move towards solvent-free or environmentally benign solvent systems. tandfonline.combiosynce.com Traditional organic solvents often present health and environmental hazards due to their volatility and toxicity. biosynce.com The exploration of reactions under solvent-free conditions or in greener solvents like water or biodegradable ionic liquids is a key objective. tandfonline.combiosynce.comrsc.org Microwave-assisted synthesis has also emerged as a green chemistry tool, offering advantages such as shorter reaction times and improved yields. nih.govresearchgate.net

Furthermore, the development of catalytic systems that are both efficient and recyclable is crucial. nih.gov This includes the design of catalysts that can operate under mild conditions, reducing energy consumption. nih.gov Researchers are exploring transition-metal-free protocols and methods that avoid the need for pre-functionalized starting materials, which simplifies the synthetic process and reduces waste. rsc.orgrsc.org The goal is to create modular and flexible synthetic methods that can tolerate a wide range of functional groups, allowing for the efficient construction of diverse pyridine (B92270) derivatives. nih.govorganic-chemistry.org

Table 1: Comparison of Conventional and Green Synthetic Approaches for Pyridine Derivatives

| Feature | Conventional Synthesis | Green Synthesis |

| Solvents | Often uses volatile and toxic organic solvents. biosynce.com | Employs solvent-free conditions, water, or biodegradable solvents. tandfonline.combiosynce.com |

| Catalysts | May use stoichiometric or expensive metal catalysts. rsc.org | Focuses on recyclable and highly efficient catalysts. nih.gov |

| Reaction Conditions | Can require harsh conditions and long reaction times. rsc.org | Utilizes milder conditions, often aided by microwaves or photocatalysis. nih.govnih.gov |

| Efficiency | May involve multiple steps and generate significant waste. nih.gov | Aims for one-pot reactions and high atom economy. researchgate.net |

| Starting Materials | Often requires pre-functionalized substrates. rsc.org | Seeks to use readily available and simpler starting materials. nih.gov |

Expanding the Scope of Coordination Chemistry to New Metal Centers and Ligand Architectures

The pyridine scaffold is a fundamental component in coordination chemistry, capable of forming stable complexes with a wide array of metal ions. sysrevpharm.org Future research will focus on expanding the coordination chemistry of this compound and its derivatives to include a broader range of metal centers. This will open up possibilities for creating novel complexes with unique electronic, optical, and magnetic properties. nih.gov

A key area of investigation will be the design and synthesis of new ligand architectures derived from this compound. The presence of two iodine atoms offers versatile handles for further functionalization through cross-coupling reactions, allowing for the construction of intricate and multi-topic ligands. researchgate.net These new ligands can then be used to create complex coordination polymers and metal-organic frameworks (MOFs). mdpi.com

The development of novel pyridinium (B92312) iodide-tagged Schiff bases and their metal complexes is another promising avenue. nih.gov These compounds have shown potential in biological applications, and further exploration of their coordination with different metals could lead to new therapeutic agents. nih.gov The ability to tune the properties of these complexes by varying the metal center and the ligand structure is a significant advantage. nih.gov

Deeper Mechanistic Understanding of Catalytic Processes

While this compound is utilized in various catalytic reactions, a deeper mechanistic understanding of these processes is essential for optimizing existing methods and developing new, more efficient catalysts. Future research will employ a combination of experimental and computational techniques to elucidate the intricate steps involved in these catalytic cycles. nih.govmit.edu

A primary focus will be on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, which are fundamental for C-C and C-N bond formation. nih.govnih.govmdpi.com Understanding the oxidative addition, transmetalation, and reductive elimination steps in detail will enable the rational design of more active and selective catalysts. nih.govnih.gov Kinetic studies, Hammett plots, and computational modeling will be crucial tools in these investigations. mit.edudntb.gov.ua

Furthermore, the emergence of photoredox catalysis offers new avenues for the functionalization of halopyridines. nih.govnih.gov Mechanistic studies will be vital to understand the single-electron transfer processes and the role of proton-coupled electron transfer in these reactions. nih.govnih.gov This knowledge will facilitate the development of milder and more selective methods for creating complex pyridine-containing molecules. nih.gov

Exploration of Novel Material Applications Beyond Current Scope

The unique structural and electronic properties of this compound and its derivatives make them promising candidates for a wide range of material applications. While currently used in the synthesis of pharmaceuticals and agrochemicals, future research will explore their potential in the development of novel functional materials. chemimpex.comnih.gov

One exciting area is the creation of specialty polymers and resins with enhanced thermal stability and chemical resistance. chemimpex.com The incorporation of the rigid and functionalizable pyridine core into polymer backbones can lead to materials with tailored properties for specific industrial applications. biosynce.com

Furthermore, the ability of pyridine derivatives to form metal complexes opens up possibilities in the field of materials for catalysis and photovoltaics. mdpi.com Biomass-derived terpyridines, for instance, have been used to create functional materials for dye-sensitized solar cells and as heterogeneous catalysts. mdpi.com The exploration of similar applications for materials derived from this compound could lead to new technologies for energy conversion and sustainable chemical production. The development of metallopolymers and metal-organic frameworks (MOFs) containing these units is also a promising direction for creating materials with novel catalytic and separation properties. mdpi.com

Q & A

What are the established synthetic routes for 2,6-Diiodo-3,5-dimethylpyridine, and what yields can be expected? (Basic)

The synthesis of this compound typically involves iodination of pre-functionalized pyridine derivatives. For example, 2,6-disubstituted pyridines are synthesized via halogenation using iodine monochloride (ICl) or other iodinating agents in solvents like ethanol or dioxane. Yields for analogous compounds range from 75% to 89%, with purity confirmed via recrystallization . The molecular formula C7H7I2N and CAS RN 934372-87-9 are cataloged in HetCat, indicating validated synthetic protocols .

Which spectroscopic and crystallographic methods are most effective for characterizing this compound? (Basic)

- Spectroscopy :

- Crystallography :

How can density-functional theory (DFT) be applied to study the electronic properties of this compound? (Advanced)

DFT methods (e.g., B3LYP hybrid functional) model electronic structures by integrating exact-exchange terms. These calculations predict:

- Electron density distributions (e.g., iodine's σ-hole for halogen bonding).

- Frontier molecular orbitals (HOMO/LUMO) to assess reactivity in cross-coupling reactions.

Studies show DFT accuracy within 2.4 kcal/mol for thermochemical properties in similar systems .

What strategies resolve contradictions between experimental and computational data in the structural analysis of halogenated pyridines? (Advanced)

- Cross-validation : Compare XRD-derived bond lengths with DFT-optimized geometries.

- Statistical refinement : Use SHELXL to adjust thermal parameters and occupancy for disordered atoms.

- Data iteration : Re-examine NMR coupling constants (e.g., ) to verify substituent positions .

What are the safety considerations when handling this compound in laboratory settings? (Basic)

While specific safety data is limited, protocols for halogenated pyridines include:

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.

- Waste disposal : Segregate halogenated waste per EPA guidelines .

How does the presence of iodine substituents influence the reactivity of this compound in cross-coupling reactions? (Advanced)

Iodine atoms act as leaving groups in Suzuki-Miyaura or Ullmann couplings , enabling aryl/alkynyl substitutions. Steric hindrance from methyl groups may necessitate:

- Catalyst optimization : Palladium complexes (e.g., Pd(PPh3)4) at elevated temperatures (80–120°C).

- Microwave-assisted synthesis : Reduces reaction times and improves yields in sterically crowded systems .

What are the challenges in achieving high-resolution crystallographic data for this compound derivatives? (Advanced)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.